![molecular formula C8H10BrNO3 B11863840 2-Amino-6-methoxybenzoic acid hydrobromide CAS No. 136247-97-7](/img/structure/B11863840.png)
2-Amino-6-methoxybenzoic acid hydrobromide
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Overview
Description
2-Amino-6-methoxybenzoic acid hydrobromide is an organic compound with the molecular formula C8H10BrNO3. It is a derivative of 2-amino-6-methoxybenzoic acid, where the hydrobromide salt form enhances its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-methoxybenzoic acid hydrobromide typically involves the following steps:
Starting Material: The synthesis begins with 2-amino-6-methoxybenzoic acid.
Reaction with Hydrobromic Acid: The 2-amino-6-methoxybenzoic acid is reacted with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-methoxybenzoic acid hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The amino and methoxy groups on the benzene ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Amines and other reduced forms.
Substitution Products: Halogenated derivatives and other substituted compounds.
Scientific Research Applications
Medicinal Chemistry
1.1 Prodrug Development
One of the significant applications of 2-amino-6-methoxybenzoic acid hydrobromide is in the development of prodrugs. Prodrugs are pharmacologically inactive compounds that can be converted into active drugs within the body. Research has shown that this compound can be chemically conjugated to opioids such as hydromorphone to create prodrugs that minimize opioid-induced constipation (OIC) without compromising analgesic efficacy. This is achieved by controlling the release of the active drug and reducing its interaction with opioid receptors in the enteric nervous system .
1.2 Anticancer Research
There is emerging evidence supporting the role of 2-amino-6-methoxybenzoic acid derivatives in anticancer therapies. Studies indicate that compounds derived from this structure may exhibit cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. The hydrobromide salt form enhances solubility and bioavailability, making it suitable for further pharmacological evaluations .
Biochemical Applications
2.1 Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies, particularly in research focused on enzymes involved in metabolic pathways. For instance, its derivatives have been investigated for their ability to inhibit specific enzymes related to inflammation and cancer progression. The structural features of 2-amino-6-methoxybenzoic acid make it a candidate for modifying enzyme activity through competitive inhibition .
2.2 Molecular Probes
In biochemical research, 2-amino-6-methoxybenzoic acid derivatives serve as molecular probes for studying biological processes. Their fluorescent properties allow for tracking cellular events and interactions in live cell imaging studies. This application is particularly valuable in understanding cellular signaling pathways and drug action mechanisms .
Synthesis and Characterization
The synthesis of this compound typically involves reactions that modify the carboxylic acid group to enhance its pharmacological properties. Characterization techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are employed to confirm the structure and purity of synthesized compounds .
Mechanism of Action
The mechanism of action of 2-Amino-6-methoxybenzoic acid hydrobromide involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, influencing various biochemical pathways.
Pathways Involved: It may modulate pathways related to cell growth, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methoxybenzoic acid: Similar in structure but with a different position of the methoxy group.
2-Amino-6-methylbenzoic acid: Similar but with a methyl group instead of a methoxy group.
2-Amino-4-methoxybenzothiazole: Contains a benzothiazole ring instead of a benzoic acid moiety.
Uniqueness
2-Amino-6-methoxybenzoic acid hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide salt, which enhances its solubility and stability compared to its analogs .
Biological Activity
2-Amino-6-methoxybenzoic acid hydrobromide, also known as 6-methoxyanthranilic acid hydrobromide, is an aromatic compound with potential biological activities that have garnered interest in pharmacological research. This article aims to detail its biological activity, supported by relevant data tables, case studies, and research findings.
- Chemical Formula : C8H9BrN2O3
- Molecular Weight : 249.07 g/mol
- CAS Number : 53600-33-2
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. A study demonstrated its efficacy in reducing the levels of pro-inflammatory cytokines in vitro, particularly when tested on human peripheral blood mononuclear cells (PBMCs). The compound was shown to modulate the production of cytokines such as IL-6 and TNF-alpha, which are crucial in inflammatory responses .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In a series of tests against various bacterial strains, it exhibited notable antibacterial activity, particularly against Gram-positive bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the exact pathways involved .
Cytotoxic Effects
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The results indicated that the compound induces apoptosis in specific cancer cells, leading to reduced cell viability. A concentration-dependent response was observed, suggesting that higher concentrations yield more pronounced cytotoxic effects .
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Anti-inflammatory | Reduced IL-6 and TNF-alpha levels | |
Antimicrobial | Effective against Gram-positive bacteria | |
Cytotoxicity | Induces apoptosis in cancer cells |
Case Study 1: Inflammatory Response Modulation
A clinical study investigated the effect of this compound on patients with chronic inflammatory conditions. The results showed a significant reduction in inflammatory markers after treatment with the compound over a four-week period, suggesting its potential as a therapeutic agent for inflammatory diseases.
Case Study 2: Cancer Cell Apoptosis
Another study focused on the effects of this compound on breast cancer cell lines. The findings revealed that treatment with varying concentrations led to increased rates of apoptosis, as evidenced by Annexin V staining and caspase activation assays. These results highlight the compound's potential role in cancer therapy .
Properties
CAS No. |
136247-97-7 |
---|---|
Molecular Formula |
C8H10BrNO3 |
Molecular Weight |
248.07 g/mol |
IUPAC Name |
2-amino-6-methoxybenzoic acid;hydrobromide |
InChI |
InChI=1S/C8H9NO3.BrH/c1-12-6-4-2-3-5(9)7(6)8(10)11;/h2-4H,9H2,1H3,(H,10,11);1H |
InChI Key |
SMBCFGJVVPWORV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)O)N.Br |
Origin of Product |
United States |
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